

In-Depth Technical Guide: Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate*

Cat. No.: B1311883

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CAS Number: 253196-37-1

This technical guide provides a comprehensive overview of **Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate**, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines a putative synthesis protocol based on established methodologies, and discusses its potential applications, particularly in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core, which is a prevalent scaffold in medicinal chemistry. The presence of the Boc-protected amine and the ethyl ester functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	253196-37-1	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₅	[1] [2]
Molecular Weight	270.28 g/mol	[2]
IUPAC Name	ethyl 5-((tert-butoxy)carbonyl)amino)methyl)-1,2-oxazole-3-carboxylate	N/A
Canonical SMILES	CCOC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C	[5]
Physical Form	Solid	
Predicted XlogP3	1.5	[5]
Storage Temperature	-20°C	[2]

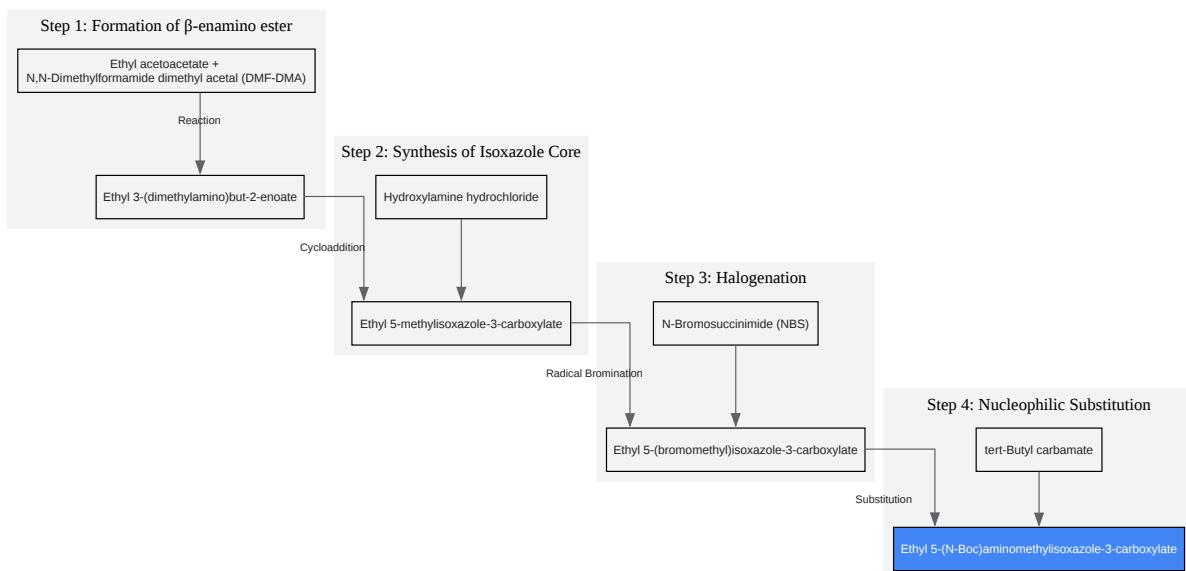
Note: Some physical properties such as melting point, boiling point, and solubility are not readily available in the searched literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate** (CAS 253196-37-1) is not explicitly available in the reviewed literature, a plausible synthetic route can be constructed based on well-established methods for the synthesis of substituted isoxazoles. The most common approach involves the cycloaddition reaction between a β -enamino ketoester and hydroxylamine.[\[6\]](#)

Putative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for **Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate**.

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Caption: Putative synthetic workflow for the target compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed methodologies for the key steps outlined in the synthetic workflow. These are based on general procedures for similar transformations and would require optimization for this specific synthesis.

Step 1: Synthesis of Ethyl 3-(dimethylamino)but-2-enoate

- Reagents: Ethyl acetoacetate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
- Procedure: To a solution of ethyl acetoacetate in a suitable solvent (e.g., toluene), add DMF-DMA. The reaction mixture is heated to reflux for several hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude β -enamino ester, which may be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

- Reagents: Ethyl 3-(dimethylamino)but-2-enoate, Hydroxylamine hydrochloride, Base (e.g., sodium acetate).
- Procedure: The crude ethyl 3-(dimethylamino)but-2-enoate is dissolved in ethanol. An aqueous solution of hydroxylamine hydrochloride and a base is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.

Step 3: Synthesis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate

- Reagents: Ethyl 5-methylisoxazole-3-carboxylate, N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN).
- Procedure: Ethyl 5-methylisoxazole-3-carboxylate is dissolved in a non-polar solvent (e.g., carbon tetrachloride). NBS and a catalytic amount of a radical initiator are added. The mixture is heated to reflux under irradiation with a UV lamp. The reaction is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of **Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate**

- Reagents: Ethyl 5-(bromomethyl)isoxazole-3-carboxylate, tert-Butyl carbamate, Base (e.g., potassium carbonate).

- Procedure: To a solution of ethyl 5-(bromomethyl)isoxazole-3-carboxylate in a polar aprotic solvent (e.g., DMF), add tert-butyl carbamate and a base. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The product is then isolated by extraction and purified by column chromatography to yield the final product.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of **Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate**. While a complete set of spectra is not publicly available, chemical suppliers indicate the availability of ^1H NMR, ^{13}C NMR, IR, and MS data. [7][8]

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts / Peaks
^1H NMR	Signals corresponding to the ethyl group (triplet and quartet), Boc group (singlet), methylene bridge (singlet or doublet), and the isoxazole ring proton (singlet).
^{13}C NMR	Resonances for the carbonyl carbons of the ester and carbamate, carbons of the isoxazole ring, the tert-butyl group, the ethyl group, and the methylene bridge.
IR Spectroscopy	Characteristic absorption bands for C=O stretching (ester and carbamate), N-H stretching (carbamate), and C=N stretching (isoxazole ring).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (270.28), along with characteristic fragmentation patterns.

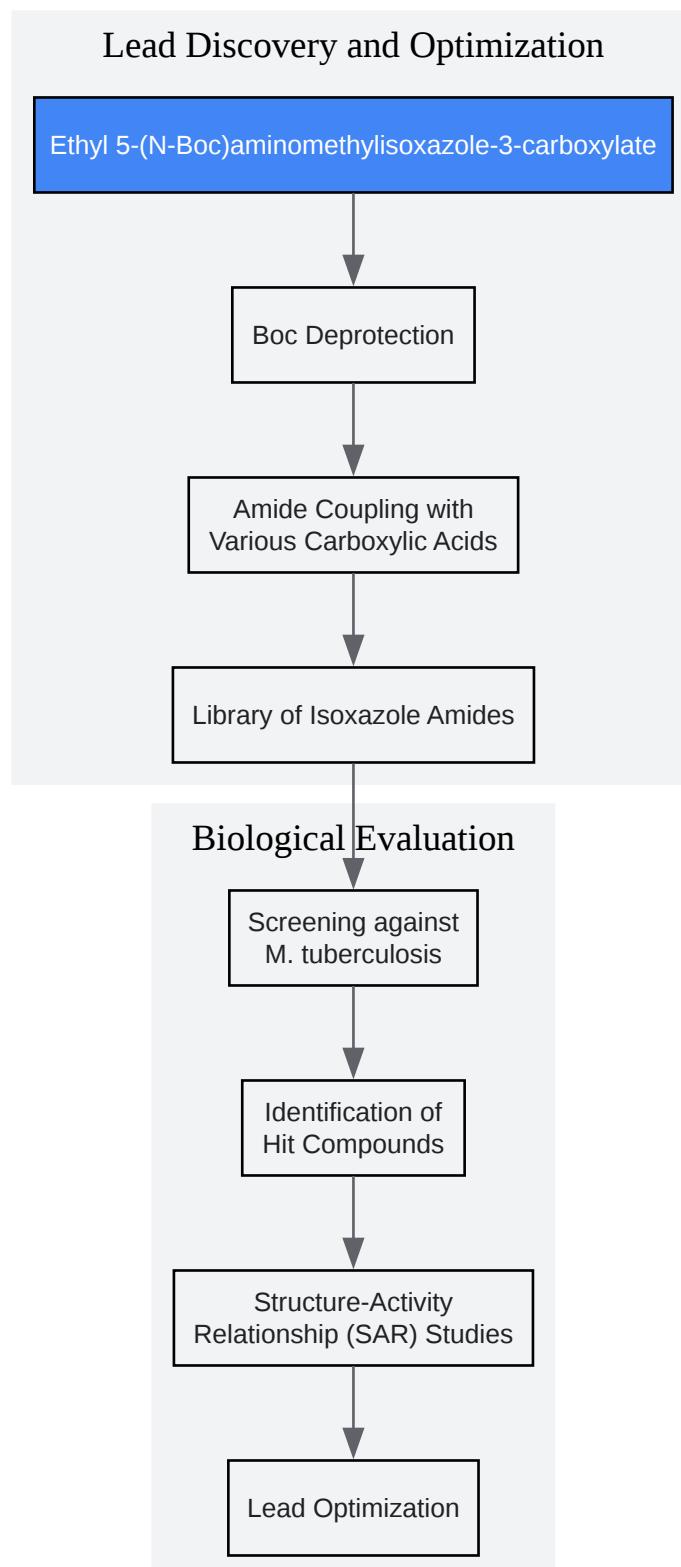
Applications in Drug Discovery

Isoxazole derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.^{[9][10][11]} **Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate** serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The Boc-protected amine allows for selective deprotection and further functionalization, enabling the generation of libraries of compounds for high-throughput screening. For instance, derivatives of this compound could be explored as potential inhibitors of various enzymes or as ligands for specific receptors.

Example Application: Synthesis of Antimycobacterial Agents

Recent research has focused on the development of novel isoxazole-based compounds as potential treatments for tuberculosis.^[12] The core isoxazole scaffold can be elaborated with various substituents to optimize activity against *Mycobacterium tuberculosis*.



Caption: Workflow for developing novel antimycobacterial agents.

While a specific signaling pathway for **Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate** has not been identified, isoxazole derivatives, in general, have been shown to act through various mechanisms, including the inhibition of enzymes like xanthine oxidase or by modulating signaling pathways involved in inflammation and cancer.^{[1][13]} Further research is needed to elucidate the specific biological targets of derivatives of this compound.

Conclusion

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is a valuable and versatile building block in synthetic and medicinal chemistry. Its utility in the construction of diverse molecular architectures makes it a key intermediate for the discovery of new therapeutic agents. This guide provides a foundational understanding of its properties and potential applications, serving as a resource for researchers in the field of drug discovery. Further experimental validation of the proposed synthetic routes and biological activities is warranted to fully explore the potential of this compound.

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